4-(1-Hydroxyethyl)pyridine

Catalog No.
S592727
CAS No.
23389-75-5
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Hydroxyethyl)pyridine

CAS Number

23389-75-5

Product Name

4-(1-Hydroxyethyl)pyridine

IUPAC Name

1-pyridin-4-ylethanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3

InChI Key

HVOAMIOKNARIMR-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)O

Synonyms

1-(4-pyridyl)ethanol

Canonical SMILES

CC(C1=CC=NC=C1)O

The exact mass of the compound 4-(1-Hydroxyethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(1-Hydroxyethyl)pyridine is a functionalized pyridine derivative featuring a secondary alcohol at the C4 position. This specific substitution pattern makes it a valuable precursor for synthesizing chiral ligands, which are crucial in asymmetric catalysis for producing enantiomerically pure compounds. Its structure is also relevant in medicinal chemistry, where precise substituent placement on the pyridine ring is critical for modulating biological activity and target engagement. Unlike simple alkylpyridines, the presence of the hydroxyl group provides a key point for further functionalization or for establishing specific interactions in biological systems and coordination complexes.

Replacing 4-(1-Hydroxyethyl)pyridine with its 2- or 3-isomers is often unviable due to significant differences in steric hindrance, electronic properties, and coordination geometry. The para-position of the substituent in the 4-isomer minimizes steric clash and allows for distinct electronic delocalization, which directly impacts its utility as a ligand precursor and its interaction with biological targets like enzymes. For instance, in coordination chemistry and catalysis, the bite angle and accessibility of the nitrogen lone pair are fundamentally altered in the ortho-(2-) and meta-(3-) isomers, leading to different catalytic activities and selectivities. In biological contexts, these positional changes drastically alter binding affinity and inhibitory potential, making isomer substitution a critical procurement decision rather than a minor adjustment.

Demonstrates Significantly Weaker Enzyme Inhibition Compared to 2-Isomer Analog

In studies of horse liver alcohol dehydrogenase (HLADH), the position of the hydroxyethyl group is a critical determinant of inhibitory potency. 4-(1-Hydroxyethyl)pyridine exhibits a dissociation constant (Ki) of 1500 µM, indicating substantially weaker binding and inhibition compared to the 2-isomer, 2-(1-hydroxyethyl)pyridine, which has a Ki of 230 µM. This nearly 6.5-fold difference in inhibitory activity highlights the non-interchangeability of the isomers in biological screening and research applications.

Evidence DimensionEnzyme Inhibition Dissociation Constant (Ki)
Target Compound Data1500 µM
Comparator Or Baseline2-(1-Hydroxyethyl)pyridine: 230 µM
Quantified Difference6.5-fold weaker inhibition than the 2-isomer
ConditionsAssay of Horse Liver Alcohol Dehydrogenase (HLADH) with NAD+

For researchers needing a pyridine alcohol with minimal off-target inhibition of HLADH-like enzymes, or as a negative control, the 4-isomer is the specific choice.

Precursor for Chiral Ligands Enabling High Enantioselectivity in Asymmetric Transfer Hydrogenation

4-(1-Hydroxyethyl)pyridine serves as a key structural motif in the synthesis of chiral ligands for asymmetric catalysis. While direct comparisons are catalyst-system dependent, the utility of the pyridyl alcohol scaffold is well-established. For example, ruthenium catalysts complexed with chiral ligands derived from pyridyl alcohols can achieve high enantioselectivity in the asymmetric transfer hydrogenation of ketones. Reductions of challenging substrates like pyridyl ketones using such systems have yielded optically active alcohols with up to 95% enantiomeric excess (ee). This demonstrates the suitability of this class of compound as a precursor for high-performance catalytic systems.

Evidence DimensionEnantiomeric Excess (% ee) in Catalysis
Target Compound DataServes as a precursor for ligands that enable high enantioselectivity
Comparator Or BaselineBenchmark for effective chiral ligand precursors in asymmetric transfer hydrogenation
Quantified DifferenceAchieves up to 95% ee for relevant substrate classes
ConditionsAsymmetric transfer hydrogenation of ketones using a chiral Ru-complex derived from a pyridyl alcohol ligand

This compound is a validated starting material for developing chiral ligands where high stereochemical control is a primary procurement driver.

Solid Form with Defined Melting Point for Improved Handling and Processability

Unlike its close structural analogs 2-(2-hydroxyethyl)pyridine and 4-(2-hydroxyethyl)pyridine which are liquids at room temperature, 4-(1-Hydroxyethyl)pyridine is a crystalline solid. Technical datasheets report a melting point range of 67-70 °C for the (R)-enantiomer. This solid-state property offers significant advantages in handling, storage, weighing, and formulation compared to liquid isomers, which can be hygroscopic and more difficult to dose accurately.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataCrystalline Solid (Melting Point: 67-70 °C)
Comparator Or Baseline2-(2-Hydroxyethyl)pyridine: Liquid; 4-(2-Hydroxyethyl)pyridine: Liquid or low-melting solid
Quantified DifferenceQualitatively different physical state, enabling easier solid-handling protocols
ConditionsStandard Temperature and Pressure (STP)

For processes where precise gravimetric dosing, stability, and ease of handling are critical, the solid form of this compound provides a distinct processability advantage over its liquid analogs.

Precursor for Chiral Pyridine-Containing Ligands in Asymmetric Synthesis

This compound is a primary choice for synthetic chemists aiming to construct novel chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation. Its defined stereocenter (in enantiopure forms) and the pyridine nitrogen provide two key coordination points, making it a valuable building block for creating effective catalytic environments that demand high enantioselectivity.

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Given its significantly different inhibitory profile against enzymes like HLADH compared to its isomers, this compound is ideal for SAR studies. Researchers can use it to probe the importance of substituent placement on the pyridine ring for target binding and to develop more selective inhibitors by systematically comparing the activity of the 2-, 3-, and 4-substituted analogs.

Starting Material in Processes Requiring Solid-Phase Handling and Dosing

In scaled-up laboratory or pilot-plant settings, the solid nature of 4-(1-Hydroxyethyl)pyridine provides a practical advantage. It is better suited for workflows that rely on the accurate weighing and transfer of solid materials, avoiding the complexities associated with handling potentially viscous or hygroscopic liquids like its isomers.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

23389-75-5

Dates

Last modified: 08-15-2023

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